molecular formula C17H24N4OS B2994116 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 433974-19-7

7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B2994116
CAS RN: 433974-19-7
M. Wt: 332.47
InChI Key: FDLNQLMGCVOTAT-UHFFFAOYSA-N
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Description

7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.47. The purity is usually 95%.
The exact mass of the compound 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has shown potential as an anticancer agent. It has been designed and synthesized to target VEGFR-2, a receptor involved in angiogenesis, which is a process that cancer cells use to grow and spread . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Cell Cycle Arrest

Further studies revealed that this compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This means it can stop the division of cancer cells and induce their death.

Apoptosis Induction

The compound stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, it significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . These proteins are involved in the process of apoptosis, or programmed cell death.

Molecular Docking and Dynamics Simulations

Computational techniques were used to investigate the VEGFR-2- compound complex at a molecular level. Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .

Drug Development

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . This is an important step in the process of developing a new drug.

Synthesis Methods

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

properties

IUPAC Name

7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-2-3-13-14(10-12)23-17-15(13)16(19-11-20-17)18-4-5-21-6-8-22-9-7-21/h11-12H,2-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLNQLMGCVOTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

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